2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one
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Description
2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone is 361.14264148 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the class of quinazolinone derivatives. Its unique structural features, including a butyl group and a hydroxyl group, suggest significant potential for biological activity, particularly in pharmacological applications such as antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O3, with a molecular weight of 361.4 g/mol. The compound consists of a quinazoline ring fused with a hydroxyquinoline moiety, which contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H19N3O3 |
Molecular Weight | 361.4 g/mol |
Structural Features | Quinazoline and Hydroxyquinoline rings |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Various synthetic methodologies have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values ranging from 1.2 µM to 1.4 µM . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways, evidenced by increased expression of pro-apoptotic markers such as Caspase-3 and BAX .
Case Studies
- Cell Line Studies : A study on the anti-proliferative effects of related quinazolinone compounds revealed that modifications in the side chains significantly influenced their biological activity. The most active compounds achieved IC50 values less than 5 µM against various cancer cell lines .
- Mechanistic Insights : Another study focused on the apoptotic effects induced by quinazolinone derivatives showed that treatment with these compounds led to significant changes in cell morphology and viability, confirming their role as potential chemotherapeutic agents .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | IC50 (µM) | Biological Activity |
---|---|---|---|
2-(1-propyl-4-hydroxyquinolin-3-yl)quinazolin-4(3H)-one | Propyl group instead of butyl | Not specified | Antimicrobial |
2-(1-cyclohexyl-4-hydroxyquinolin-3-yl)quinazolin-4(3H)-one | Cyclohexyl substituent | Not specified | Potentially different |
8g (related derivative) | Multiple hydroxy groups | 1.2 ± 0.2 | Strong anticancer activity |
This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of quinazolinones, emphasizing the unique properties of each derivative.
Properties
IUPAC Name |
2-(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-3-12-24-16-11-7-5-9-14(16)18(25)17(21(24)27)19-22-15-10-6-4-8-13(15)20(26)23-19/h4-11,25H,2-3,12H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYVZIWJWFDPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4C(=O)N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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